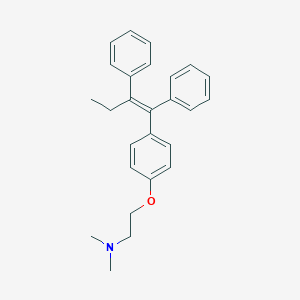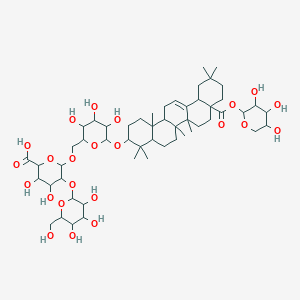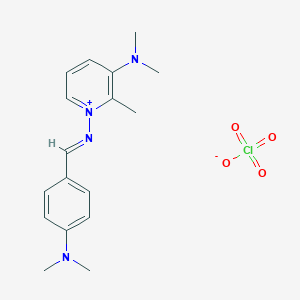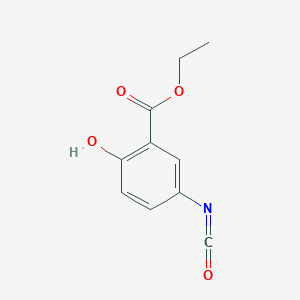
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile (MBTAN) is a chemical compound that has been extensively studied for its potential uses in scientific research. MBTAN is a heterocyclic compound that contains both sulfur and nitrogen atoms in its chemical structure. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of biochemical and physiological effects, including the reduction of inflammation and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to inhibit the growth of certain tumors, making it a promising candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its relatively simple synthesis method. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study. However, there are also some limitations to using 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile in lab experiments. For example, the exact mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile is still not fully understood, making it difficult to design experiments that can accurately measure its effects.
Orientations Futures
There are a number of potential future directions for research on 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. One area of interest is the development of new anti-inflammatory drugs based on the chemical structure of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile and its potential uses in the treatment of various diseases. Finally, there is also potential for research on the use of 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile as a tool for studying the activity of certain enzymes in the body.
Méthodes De Synthèse
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile can be synthesized through a simple reaction between 2-aminobenzothiazole and acetonitrile. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure a high yield of the desired product.
Applications De Recherche Scientifique
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to have a wide range of potential applications in scientific research. It has been shown to be an effective inhibitor of certain enzymes, which could have implications for the treatment of various diseases. Additionally, 2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile has been found to exhibit anti-inflammatory properties, making it a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
Numéro CAS |
157764-13-1 |
|---|---|
Nom du produit |
2-(6-Methyl-1,3-benzothiazol-2-yl)acetonitrile |
Formule moléculaire |
C10H8N2S |
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
2-(6-methyl-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2S/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3 |
Clé InChI |
GPVIMRWUMNAAKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)CC#N |
Synonymes |
2-Benzothiazoleacetonitrile,6-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)







